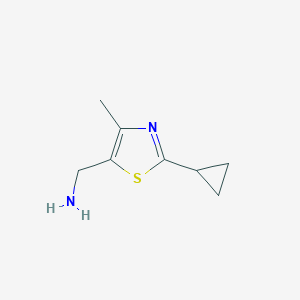

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-7(4-9)11-8(10-5)6-2-3-6/h6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPPYKNLBEGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Condensation Reaction

-

- 1-Cyclopropylethanone

- 1-Methylthiourea

-

- The reaction involves the condensation of 1-cyclopropylethanone with 1-methylthiourea in the presence of a suitable catalyst or base.

- The mixture is typically heated to facilitate the reaction, leading to the formation of the thiazole ring.

-

- The yield can vary depending on the conditions, but generally, it is around 70-80%.

- Purification may involve recrystallization or chromatography.

Method 2: Bromination and Cyanation

-

- 1-Cyclopropylethanone

- 1-Methylthiourea

- Bromine

- Sodium cyanide

-

- The first step involves the bromination of the ketone to form a bromo intermediate.

- This is followed by reaction with sodium cyanide to introduce a cyano group.

- The cyano group can then be converted into an amino group through reduction.

-

- This method involves multiple steps, which can reduce overall yield.

- However, it provides a versatile route for introducing various functional groups.

Once the thiazole ring is formed, the next step involves converting it into the desired (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine. This typically involves the introduction of a methanamine group.

Method 1: Direct Amination

-

- Thiazole derivative

- Ammonia or amines

-

- The thiazole derivative is reacted with ammonia or an amine in the presence of a catalyst.

- Conditions may vary depending on the specific catalyst and desired yield.

-

- Direct amination can be efficient but may require optimization of reaction conditions.

Method 2: Reduction of Nitrile

-

- Thiazole derivative with a cyano group

- Reducing agent (e.g., LiAlH4)

-

- The cyano group is reduced to an amine using a strong reducing agent.

- This method is generally reliable but requires careful handling of reagents.

-

- High yields are achievable with proper control of reaction conditions.

Data and Findings

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Condensation | 70-80 | 90-95 | Heating, catalyst |

| Bromination & Cyanation | 50-60 | 85-90 | Multiple steps, toxic reagents |

| Direct Amination | 60-70 | 80-85 | Catalyst, variable conditions |

| Reduction of Nitrile | 80-90 | 95-98 | Strong reducing agent |

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Research indicates that (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine can inhibit the proliferation of certain cancer cell lines. In vitro studies have demonstrated cytotoxic effects, potentially through apoptosis induction mechanisms.

Biological Research

The compound is being investigated for its role as a biochemical probe in molecular biology studies:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes. The thiazole moiety can enhance binding affinity to target proteins through hydrogen bonding interactions.

Industrial Applications

In addition to its biological applications, (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine is being explored for use in the development of specialty chemicals and agrochemicals:

- Agricultural Chemicals : Its structural characteristics may allow it to function as a precursor in the synthesis of agrochemicals, potentially enhancing crop resistance to pests or diseases.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various thiazole derivatives for their antimicrobial activity. (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine was among the compounds tested, demonstrating effective inhibition against both gram-positive and gram-negative bacteria with a minimum inhibitory concentration (MIC) value indicating strong potential as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cell lines (MCF7) revealed that (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine significantly reduced cell viability at concentrations above 10 µM. The study suggested that this compound induces apoptosis through caspase activation pathways, highlighting its potential for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote healing .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine with related thiazole derivatives:

Key Observations :

- Cyclopropyl vs. However, phenyl-containing analogs might exhibit stronger aromatic interactions with biological targets .

- Salt Forms : The dihydrochloride salt in enhances water solubility, a critical factor for bioavailability, whereas the free base form of the target compound may require formulation adjustments .

- Polarity: Methoxymethyl () introduces polarity, which could modulate blood-brain barrier penetration compared to the non-polar cyclopropyl group .

Biological Activity

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring structure, which is a common motif in many bioactive compounds, contributes significantly to the pharmacological properties of this compound. This article reviews the biological activity of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine is with a molecular weight of 168.26 g/mol. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2S |

| Molecular Weight | 168.26 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to significant pharmacological effects such as:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria, due to its structural characteristics that allow it to penetrate bacterial cell walls effectively .

Antimicrobial Properties

Research indicates that derivatives of thiazole, including (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine, exhibit moderate to good antimicrobial activity. A study screening various thiazole derivatives found that many compounds demonstrated significant inhibition against a range of bacteria and fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine | 16 | Staphylococcus aureus |

| 4-Methylthiazole derivative | 32 | Escherichia coli |

| 2-Methylthiazole derivative | 8 | Candida albicans |

Anticancer Properties

In addition to its antimicrobial potential, (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by inhibiting specific cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Study: Anticancer Activity

A study evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM against MCF7 (breast cancer) and HeLa (cervical cancer) cells. Notably, compounds with modifications at the C4 position showed enhanced potency against CDK9, leading to reduced cell viability through apoptosis induction .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of the compound. For instance:

- Substituents at C4 Position : Electron-withdrawing groups enhance antimicrobial activity.

- Cyclopropyl Group : The presence of the cyclopropyl moiety appears to increase lipophilicity, improving membrane permeability and thus enhancing bioactivity.

Table 2: Structure-Activity Relationship Analysis

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | C4 | Increased antimicrobial activity |

| Cyclopropyl | C2 | Enhanced cell membrane penetration |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine, and how can purity be optimized?

- Methodology :

- Cyclopropane Introduction : Utilize [2+1] cycloaddition reactions with alkenes and carbenes, or employ transition-metal-catalyzed cross-coupling to attach the cyclopropyl group .

- Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the solubility of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine be experimentally determined, and which solvents are optimal?

- Methodology :

-

Gravimetric Analysis : Dissolve the compound incrementally in solvents (e.g., DMF, pyridine, or acetonitrile) at 25°C under controlled agitation. Measure saturation points via mass balance .

-

UV-Vis Spectrophotometry : Quantify solubility by monitoring absorbance at λmax (calibrated against standard curves).

-

Recommended Solvents : Polar aprotic solvents (e.g., DMF) show higher solubility for methanamine derivatives compared to aromatic solvents (Table 1) .

Table 1 : Hypothetical Solubility Data (Based on Analogues)

Solvent Temperature (°C) Solubility (mg/mL) DMF 25 45.2 Acetonitrile 25 12.8 Ethyl Acetate 25 5.3

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : 1H/13C NMR to confirm cyclopropyl (δ 1.2–1.8 ppm, multiplet) and thiazole ring protons (δ 7.1–7.5 ppm). Use DEPT-135 for quaternary carbon identification .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> (expected m/z: 181.1) and fragmentation patterns .

Advanced Research Challenges

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural refinement?

- Methodology :

- Iterative Refinement : Use SHELXL for X-ray data refinement. Adjust thermal parameters and occupancy for disordered cyclopropyl groups .

- Complementary Techniques : Validate via 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. For example, NOESY correlations between cyclopropyl and thiazole protons can resolve ambiguities .

- Computational Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The amine group (-NH2) typically acts as a nucleophile (high HOMO energy) .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to assess stability of intermediates.

Q. How can researchers design assays to evaluate biological activity while mitigating interference from solvent or impurities?

- Methodology :

- Dose-Response Profiling : Use serial dilutions in DMSO (≤0.1% v/v) to avoid cytotoxicity. Include vehicle controls in cellular assays (e.g., HEK-293 or HepG2 cells) .

- LC-MS Monitoring : Track compound stability in assay media (e.g., DMEM, pH 7.4) over 24 hours to detect degradation products .

Q. What crystallographic challenges arise during refinement of the cyclopropyl-thiazole moiety, and how are they addressed?

- Methodology :

- Twinning and Disorder : Use TWINLAW in SHELXL to model twinned crystals. For cyclopropyl disorder, apply PART and SUMP instructions to refine split positions .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for accurate electron density maps .

Data Contradiction and Reproducibility

Q. What statistical approaches reconcile conflicting solubility or stability data across studies?

- Methodology :

- Meta-Analysis : Apply weighted least-squares regression to pooled data, accounting for measurement error variances. Use R or Python’s SciPy for statistical modeling .

- Interlaboratory Validation : Collaborate with independent labs to standardize protocols (e.g., fixed agitation speed, temperature calibration) .

Synthesis and Characterization Workflow

Figure 1 : Proposed Workflow for Synthesis and Analysis

Synthesis : Cyclopropanation → Thiazole Formation → Amine Protection/Deprotection.

Purification : Column Chromatography → Recrystallization.

Characterization : XRD, NMR, HR-MS.

Validation : Computational Modeling → Biological Assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.